N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-3-(1,2,4-triazol-1-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN4O/c1-9(17-8-14-7-15-17)6-12(18)16-11-4-2-10(13)3-5-11/h2-5,7-9H,6H2,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIPRSWNDSGPSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=CC=C(C=C1)Br)N2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and therapeutic applications of this compound, drawing from various studies and research findings.
Chemical Structure and Synthesis
The compound features a 4-bromophenyl group attached to a 3-(1H-1,2,4-triazol-1-yl) butanamide moiety. The synthesis of this compound typically involves multi-step reactions that may include aryl halides and nitrogen-containing reagents. For example, one synthetic route involves the reaction of 4-bromobenzoyl chloride with 3-amino-1H-1,2,4-triazole in the presence of a base such as triethylamine to yield the desired amide derivative.
Antimicrobial Properties
One of the primary areas of research surrounding this compound is its antimicrobial activity. Triazole derivatives are known for their ability to inhibit fungal and bacterial growth. The compound has been tested against various microbial strains, showing promising results:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 4 µg/mL |
These results indicate that the compound exhibits effective antimicrobial properties, particularly against fungal pathogens.
Anticancer Activity
Research has also indicated that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the modulation of cell cycle progression and the induction of oxidative stress.
Case Study 1: Antitubercular Activity
A study explored the antitubercular activity of various triazole derivatives, including this compound. The compound was evaluated for its inhibitory effect on the DprE1 enzyme, crucial for mycobacterial cell wall biosynthesis. The results showed an IC50 value of 5 µM, indicating significant inhibitory potential against Mycobacterium tuberculosis.
Case Study 2: In Vivo Efficacy
In vivo studies conducted on mice infected with Staphylococcus aureus demonstrated that treatment with this compound resulted in a significant reduction in bacterial load compared to untreated controls. This suggests that the compound could be effective in treating bacterial infections.
Research Findings
Recent research has focused on optimizing the biological activity of triazole derivatives through structural modifications. Studies have shown that substituents on the phenyl ring can significantly affect the potency and selectivity of these compounds against various biological targets.
Table: Structure-Activity Relationship (SAR) Studies
| Compound | Substituent | Biological Activity |
|---|---|---|
| N-(4-bromophenyl)-3-(triazole) | -Br | High antimicrobial activity |
| N-(4-bromophenyl)-3-(triazole) | -Cl | Moderate activity |
| N-(4-bromophenyl)-3-(triazole) | -NO2 | Low activity |
These findings underline the importance of chemical modifications in enhancing biological efficacy.
Scientific Research Applications
Synthesis of N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide
The synthesis of this compound typically involves several key steps:
- Formation of the Triazole Ring : The initial step involves the cyclization of appropriate hydrazine derivatives with carbonyl compounds to form the triazole ring.
- Bromination : The introduction of the bromine atom on the phenyl group is achieved through electrophilic aromatic substitution reactions.
- Amidation : The final step involves the reaction of the triazole derivative with butyric anhydride or butanoic acid to yield this compound.
Antimicrobial Properties
This compound exhibits significant antimicrobial activity. Studies have shown that compounds containing triazole moieties can inhibit various bacterial strains and fungi. For example:
- Inhibition of Mycobacterium tuberculosis : Research indicates that triazole derivatives can act as inhibitors of DprE1, an enzyme critical for the survival of Mycobacterium tuberculosis, making them potential candidates for tuberculosis treatment .
Antitumor Activity
The compound has also been investigated for its anticancer properties. Triazole derivatives are known to interact with biological targets through hydrogen bonding and other non-covalent interactions, which can lead to apoptosis in cancer cells. Specific studies have highlighted:
- Structure-Activity Relationship (SAR) : Variations in the substituents on the triazole ring significantly affect the compound's antitumor efficacy. For instance, modifications in the bromophenyl group have been correlated with enhanced cytotoxicity against various cancer cell lines .
Lead Compound Development
This compound serves as a lead compound in medicinal chemistry for developing new drugs targeting:
- Antimicrobial Agents : Its effectiveness against resistant strains of bacteria positions it as a candidate for further development into novel antibiotics.
- Anticancer Drugs : Its ability to induce apoptosis in cancer cells makes it a valuable scaffold for designing new anticancer therapies.
Molecular Hybridization
The compound can be used in molecular hybridization strategies where two or more bioactive scaffolds are combined to enhance biological activity. This approach has led to the development of hybrid compounds that exhibit improved pharmacological profiles compared to their parent molecules .
Case Study 1: Tuberculosis Treatment
A recent study focused on synthesizing a series of triazole-based compounds and evaluating their inhibitory effects on DprE1. Among these compounds, this compound showed promising results with significant inhibition rates against Mycobacterium tuberculosis .
Case Study 2: Anticancer Efficacy
Another research initiative explored the anticancer potential of various triazole derivatives. The findings indicated that modifications to the this compound structure could enhance its cytotoxic effects against breast and lung cancer cell lines .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features
The table below highlights key structural differences between the target compound and its analogs:
Key Observations:
- Triazole Position and Substitution : The target compound’s 1,2,4-triazole is unsubstituted, whereas analogs often feature phenyl or cyclohexyl groups at the triazole’s 3-position (e.g., ). Substitutions here modulate electronic properties and steric interactions with biological targets.
- Halogenation: The 4-bromophenyl group may confer higher metabolic stability and target affinity compared to non-halogenated phenyl groups in .
Antifungal Activity:
- N-(4-(3-Phenyl-1H-1,2,4-triazol-1-yl)phenyl)benzamide derivatives exhibited >85% inhibition against tomato gray mold (Botrytis cinerea) at 50 mg/L, outperforming the control fungicide diniconazole (80.8%) . The phenyl-triazole substitution likely enhances interactions with fungal cytochrome P450 enzymes involved in ergosterol biosynthesis.
- Quinconazole, a 1,2,4-triazole-containing quinazolinone, targets fungal lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol synthesis . The target compound’s triazole moiety may share this mode of action.
Antibacterial Activity:
- 1,2,3-Triazole sulfonamides (e.g., IIIh) showed potent activity against E. coli (MIC = 0.25 mg/L), comparable to ciprofloxacin . However, 1,2,4-triazole derivatives (e.g., the target compound) are less commonly reported for antibacterial effects, suggesting a narrower spectrum.
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Huisgen 1,3-dipolar cycloaddition between propargyl amines and azides forms the triazole ring. For example:
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Propargylation : Ethyl 4-bromobutyrate reacts with propargyl amine to form ethyl 3-(prop-2-yn-1-ylamino)butanoate.
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Cycloaddition : Treatment with trimethylsilyl azide (TMSN₃) in the presence of CuI yields ethyl 3-(1H-1,2,4-triazol-1-yl)butanoate.
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Hydrolysis : Saponification with NaOH produces 3-(1H-1,2,4-triazol-1-yl)butanoic acid.
Optimization Data :
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| CuI | DMF | 60 | 78 |
| Cu(MeCN)₄PF₆ | EtOAc | 30 | 65 |
Amide Coupling with 4-Bromoaniline
The final step involves coupling the carboxylic acid intermediate with 4-bromoaniline. Source and highlight two primary methods:
Carbodiimide-Mediated Coupling
Activation of the carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
-
Activation : 3-(1H-1,2,4-triazol-1-yl)butanoic acid reacts with EDC/HOBt in anhydrous DMF to form an active ester.
-
Aminolysis : Addition of 4-bromoaniline at 0–5°C yields the target amide.
Reaction Conditions :
Schlenk Techniques for Air-Sensitive Intermediates
For oxygen-sensitive substrates, Schlenk lines ensure anhydrous conditions:
-
Acid Chloride Formation : Thionyl chloride converts the acid to 3-(1H-1,2,4-triazol-1-yl)butanoyl chloride.
-
Nucleophilic Attack : Dropwise addition to 4-bromoaniline in dry THF at −78°C.
Critical Parameters :
One-Pot Sequential Synthesis
Source details a cascade trifluoromethylazidation/acyl migration strategy for streamlined synthesis:
Remote Trifluoromethylazidation
-
Substrate Preparation : 4-Bromophenylpropiolamide is treated with Togni II reagent (CF₃ source) and TMSN₃.
-
Copper Catalysis : Cu(MeCN)₄PF₆ (10 mol%) promotes azide incorporation at the β-position.
-
1,4-Acyl Migration : Heating at 50°C induces migration, forming the triazole ring.
Performance Metrics :
| Catalyst | Ligand | Solvent | Yield (%) |
|---|---|---|---|
| Cu(MeCN)₄PF₆ | L2 | EtOAc | 72 |
| NiCl₂·DME | L1 | EtOAc | 64 |
Solid-Phase Synthesis for High-Throughput Production
Adapting protocols from source, resin-bound synthesis enables parallel processing:
Wang Resin Functionalization
-
Loading : 3-(1H-1,2,4-triazol-1-yl)butanoic acid is anchored to Wang resin via ester linkage.
-
Amide Formation : 4-Bromoaniline and diisopropylcarbodiimide (DIC) are added in DCM.
Advantages :
-
Purity: 90–94%
-
Scalability: 10–100 mmol batches
Troubleshooting and Yield Optimization
Common Side Reactions
Solvent and Temperature Effects
| Solvent | Temp (°C) | Byproduct Formation (%) |
|---|---|---|
| DMF | 60 | 12 |
| THF | 25 | 5 |
| EtOAc | 30 | 8 |
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.71 (s, 1H, triazole-H), 7.45 (d, J = 8.8 Hz, 2H, Ar-H), 6.95 (d, J = 8.8 Hz, 2H, Ar-H), 3.85 (t, J = 6.4 Hz, 2H, CH₂), 2.65 (t, J = 6.4 Hz, 2H, CH₂), 2.12 (quin, J = 6.4 Hz, 2H, CH₂).
-
HRMS : m/z calc. for C₁₄H₁₇BrN₄O [M+H]⁺: 337.21; found: 337.20.
Industrial-Scale Production Considerations
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide, and how is purity ensured?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving coupling of bromophenyl intermediates with triazole derivatives. For example, similar triazole-containing analogs are prepared using nucleophilic substitution or condensation reactions under reflux conditions with solvents like ethanol or THF . Purification often involves column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) and recrystallization. Purity validation requires HPLC (>95% purity) and structural confirmation via -NMR and -NMR, as demonstrated in triazole derivative syntheses .
Q. What analytical techniques are critical for characterizing this compound’s structure?
- Methodological Answer : Key techniques include:
- X-ray crystallography : Determines absolute configuration and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) critical for structure-activity relationships. Bond lengths (C–C: ~1.50 Å) and angles (e.g., N2–C9–S1: 123.67°) are quantified .
- NMR spectroscopy : -NMR identifies proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm; triazole protons at δ 8.1–8.5 ppm), while -NMR confirms carbonyl (C=O: ~172 ppm) and triazole ring carbons .
Advanced Research Questions
Q. How does the molecular conformation of the triazole ring impact biological activity?
- Methodological Answer : Conformational analysis via X-ray crystallography reveals that the dihedral angle between the triazole ring and bromophenyl group (e.g., 63.3° in related compounds) affects target binding. For instance, planar conformations enhance π-π interactions with enzyme active sites, as seen in anti-HIV-1 triazole analogs . Computational docking (e.g., AutoDock Vina) can model these interactions using crystallographic data to optimize substituent positioning .
Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models?
- Methodological Answer : Discrepancies may arise from metabolic instability or poor pharmacokinetics. Strategies include:
- Metabolic profiling : LC-MS/MS identifies metabolites (e.g., hydroxylation at the triazole ring) that reduce efficacy .
- Structural optimization : Introducing electron-withdrawing groups (e.g., trifluoromethyl) improves metabolic stability, as shown in analogs with extended half-lives .
- Dose-response studies : Adjusting dosing regimens based on in vitro IC values (e.g., 4 µM for triazole derivatives) can bridge efficacy gaps .
Q. What role does the bromophenyl substituent play in modulating biological activity?
- Methodological Answer : The bromine atom enhances lipophilicity (logP increased by ~0.5 units) and influences binding via halogen bonding with protein targets (e.g., HIV-1 reverse transcriptase). SAR studies on bromophenyl analogs show a 3- to 5-fold increase in potency compared to non-halogenated derivatives . Replacements with chlorine or methyl groups can test halogen-specific effects .
Q. How are computational methods used to predict this compound’s interactions with biological targets?
- Methodological Answer : Tools like ACD/Labs Percepta predict physicochemical properties (e.g., solubility: ~0.1 mg/mL in water) and toxicity endpoints. Molecular dynamics simulations (e.g., GROMACS) model binding stability, while QSAR models correlate triazole ring substituents (e.g., cyclohexyl vs. phenyl) with IC values .
Notes on Evidence Usage
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
